Methyl Red sodium salt is used in the manufacturing of safety products and for general applications . It is used as a coloring agent in these products .
Method of Application: The Methyl Red sodium salt is incorporated into the product during its manufacturing process . It provides a distinct color to the product .
Results and Outcomes: The use of Methyl Red sodium salt enhances the visual appeal of the product, making it more attractive to consumers .
Methyl Red sodium salt is used in histology for staining . It helps in differentiating and identifying cells and structures in tissue samples .
Method of Application: The Methyl Red sodium salt is incorporated into the staining solution. The tissue sample is then stained with this solution .
Results and Outcomes: The staining helps in visualizing and identifying different cells and structures in the tissue sample .
Methyl Red sodium salt is used in titration . It is used as a pH indicator in these assays to determine the end point of the titration .
Method of Application: The Methyl Red sodium salt is added to the solution being titrated. It changes color at the end point of the titration .
Results and Outcomes: The color change helps in determining the end point of the titration, which is crucial for calculating the concentration of the unknown solution .
Sodium methyl red is a synthetic azo dye. Azo dyes are a class of organic compounds characterized by a double nitrogen-nitrogen bond (N=N) linking two aromatic rings []. Sodium methyl red is derived from benzoic acid and contains a dimethylamino group attached to one of the aromatic rings. It exists as an orange-red solid at room temperature [].
The significance of sodium methyl red lies in its ability to change color depending on the acidity (pH) of its surrounding solution. In acidic solutions (pH below 4.4) it appears red, while in basic solutions (pH above 6.2) it turns yellow []. This sharp color change makes it a valuable tool for researchers to monitor and determine the pH of solutions in various scientific experiments.
The key features of sodium methyl red's structure include []:
The structure also highlights the ionic nature of the compound. The benzoic acid moiety has lost a proton (H+) and become negatively charged. This negative charge is balanced by a sodium cation (Na+).
The synthesis of sodium methyl red typically involves diazotization of anthranilic acid (o-aminobenzoic acid) followed by coupling with N,N-dimethylaniline [].
C6H4(NH2)COOH + NaNO2 + HCl -> C6H4(N=N)Cl + NaCl + 2H2O (diazotization)C6H4(N=N)Cl + N(CH3)2C6H5 + NaOH -> C6H4COONa - N=N - C6H4N(CH3)2 + H2O + NaCl (coupling)
Under strong acidic or basic conditions, sodium methyl red can decompose, breaking down the azo linkage and potentially forming simpler aromatic compounds.
The protonation and deprotonation of the azo group are responsible for the color change. In acidic solutions, the azo group accepts a proton (H+), resulting in a red form. In basic solutions, the proton is released, leading to the yellow form [].
As a pH indicator, sodium methyl red functions by undergoing a structural change upon protonation/deprotonation of the azo group. In acidic environments, the protonated form absorbs light at a different wavelength compared to the deprotonated form in basic environments. This change in light absorption translates to the observed color shift from red to yellow [].
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